molecular formula C11H23NO2 B8512013 3-Octyllactamide

3-Octyllactamide

Cat. No.: B8512013
M. Wt: 201.31 g/mol
InChI Key: FOLPEJFHWWGOGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Octyllactamide (CAS: Not explicitly provided in evidence; structure inferred as an octyl-substituted lactamide derivative) is a lactam-based organic compound characterized by an eight-carbon alkyl chain (octyl group) attached to a lactamide moiety. Lactamides are derivatives of lactams, cyclic amides that form the backbone of many bioactive molecules. The octyl chain in this compound likely enhances its lipophilicity, making it relevant in applications such as surfactants, polymer additives, or pharmaceutical intermediates.

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

2-hydroxyundecanamide

InChI

InChI=1S/C11H23NO2/c1-2-3-4-5-6-7-8-9-10(13)11(12)14/h10,13H,2-9H2,1H3,(H2,12,14)

InChI Key

FOLPEJFHWWGOGS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C(=O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Octyllactamide can be synthesized through various methods. One common approach involves the reaction of 2-hydroxyundecanoic acid with ammonia or an amine under dehydrating conditions. This reaction typically requires a catalyst and elevated temperatures to proceed efficiently .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced techniques such as electrosynthesis. This method is favored for its sustainability and efficiency, as it minimizes the use of hazardous reagents and reduces waste .

Chemical Reactions Analysis

Types of Reactions

3-Octyllactamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxoundecanamide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 2-Oxoundecanamide

    Reduction: 2-Hydroxyundecylamine

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-Octyllactamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Octyllactamide exerts its effects is primarily through its interaction with specific molecular targets. For instance, it can inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a role in the degradation of endocannabinoids. This inhibition can modulate various physiological processes, including pain perception and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-Octyllactamide’s properties, a systematic comparison with structurally analogous compounds is essential. Below is a comparative analysis based on functional groups, physicochemical properties, and reactivity.

Table 1: Comparative Properties of Lactamide Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Water) Melting Point (°C) Key Functional Groups Reactivity Notes
This compound C₁₁H₂₁NO₂ 199.29 (estimated) Low ~80–85 (estimated) Lactam, alkyl chain Hydrolysis under acidic/basic conditions
Caprolactam C₆H₁₁NO 113.16 Moderate 69–71 Cyclic amide (6-membered) Polymerizes to nylon-6
N-Methylpyrrolidone C₅H₉NO 99.13 High −24 Cyclic amide (5-membered) Polar aprotic solvent
Lauramide DEA C₁₆H₃₃NO₃ 287.44 Insoluble N/A (liquid) Amide, ethanolamide Surfactant, foam stabilizer

Key Findings:

Structural Differences: this compound’s octyl chain distinguishes it from smaller lactam derivatives like caprolactam (C6) or N-methylpyrrolidone (C5). This alkyl chain increases hydrophobicity, reducing water solubility compared to smaller cyclic amides .

Reactivity :

  • Lactam derivatives generally undergo ring-opening polymerization or hydrolysis. However, this compound’s linear alkyl chain may hinder polymerization, favoring hydrolysis to octylamine and lactic acid under extreme pH conditions .
  • Caprolactam’s industrial dominance in nylon-6 production highlights a functional contrast: this compound’s lack of a cyclic structure limits its polymer-forming capability .

Applications: While caprolactam and N-methylpyrrolidone are widely used in polymers and solvents, respectively, this compound’s applications remain speculative.

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